molecular formula C14H13N3O5 B1598205 N'-hydroxy-4-(4-methoxyphenoxy)-3-nitrobenzenecarboximidamide CAS No. 261966-14-7

N'-hydroxy-4-(4-methoxyphenoxy)-3-nitrobenzenecarboximidamide

Cat. No. B1598205
M. Wt: 303.27 g/mol
InChI Key: OYWPGXOTXJEUOL-UHFFFAOYSA-N
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Description

“N’-hydroxy-4-(4-methoxyphenoxy)-3-nitrobenzenecarboximidamide” is a benzamide derivative . Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. They have a wide range of biological activities and are often used in medicinal chemistry .


Chemical Reactions Analysis

Benzamides can participate in a variety of chemical reactions. For example, they can undergo hydrolysis to form benzoic acid and an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Benzamides, for example, are typically solid at room temperature and have a high melting point .

Scientific Research Applications

Pharmacological Interactions and Effects

One study investigated the interaction between 3,4-Methylenedioxymethamphetamine (Ecstasy) and Paroxetine , focusing on pharmacological effects and pharmacokinetics. This research provides insights into the interaction at both pharmacodynamic and pharmacokinetic levels, highlighting how pre-treatment with paroxetine significantly attenuates MDMA-related physiological and psychological effects. This study underscores the complex interplay between various compounds and their impact on human health, relevant to understanding the actions of N'-hydroxy-4-(4-methoxyphenoxy)-3-nitrobenzenecarboximidamide in a pharmacological context (Farré et al., 2007).

Environmental Exposure and Health Implications

Research into environmental contaminants has shed light on the ubiquitous presence of nonylphenols in food, indicating widespread exposure to endocrine disruptors. Such studies are crucial for understanding the environmental distribution and potential health effects of similar compounds, including N'-hydroxy-4-(4-methoxyphenoxy)-3-nitrobenzenecarboximidamide. The findings suggest a need for further investigation into the consequences of long-term dietary exposure to these chemicals on human health (Guenther et al., 2002).

Toxicology and Safety Assessments

A study on Gamma-Aminobutyric Acid Neuropharmacological Investigations explored the narcosis produced by nitrogen, argon, or nitrous oxide, providing insights into the mechanisms of action of inert gases and their potential narcotic potency. This research is relevant for understanding the neuropharmacological effects and safety profiles of related compounds, including N'-hydroxy-4-(4-methoxyphenoxy)-3-nitrobenzenecarboximidamide. It emphasizes the importance of safety assessments and the identification of mechanisms underlying the narcotic actions of various substances (Abraini et al., 2003).

properties

IUPAC Name

N'-hydroxy-4-(4-methoxyphenoxy)-3-nitrobenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O5/c1-21-10-3-5-11(6-4-10)22-13-7-2-9(14(15)16-18)8-12(13)17(19)20/h2-8,18H,1H3,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYWPGXOTXJEUOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=C(C=C(C=C2)C(=NO)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)OC2=C(C=C(C=C2)/C(=N/O)/N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 9580829

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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